2-Fluorotoluene, also known as 2-fluoro-1-methylbenzene, is an aromatic compound characterized by the presence of a fluorine atom attached to the second carbon of a toluene molecule. It appears as a colorless liquid with a characteristic aromatic odor and has a molecular formula of C₇H₇F. The compound is slightly denser than water and is insoluble in it, making it behave as a non-polar solvent in various chemical applications .
2-Fluorotoluene exhibits low reactivity under standard conditions but can react with strong oxidizing and reducing agents. It is also incompatible with many amines, nitrides, and alkali metals. Notably, it can undergo electrophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atom, which influences its reactivity patterns .
Various methods have been developed for synthesizing 2-fluorotoluene:
2-Fluorotoluene serves multiple roles in various industries:
Studies on the interactions involving 2-fluorotoluene focus on its reactivity with other chemical species. For instance, it has been investigated for its role in synthesizing indoles through domino reactions with nitriles, showcasing its utility in complex organic synthesis . Additionally, spectroscopy studies have explored its electronic states and vibrational properties, providing insights into its behavior under various conditions .
Several compounds share structural similarities with 2-fluorotoluene, including:
| Compound | Molecular Formula | Key Characteristics |
|---|---|---|
| 2-Fluorotoluene | C₇H₇F | Low reactivity; used as solvent and intermediate |
| 1-Fluorotoluene | C₇H₇F | Different reactivity; more reactive towards electrophiles |
| 3-Fluorotoluene | C₇H₇F | Unique properties due to positional effects |
| 4-Fluorotoluene | C₇H₇F | Distinct chemical behavior compared to others |
Fluorodenitration methodologies represent an alternative synthetic pathway for 2-fluorotoluene production utilizing nitroaromatic compounds as starting materials [6] [24]. This approach involves the nucleophilic displacement of nitro groups by fluoride anions, offering advantages in terms of feedstock availability and reaction selectivity [6] [24].
The fluorodenitration process typically employs tetrabutylammonium fluoride as the nucleophilic fluoride source under mild reaction conditions [6]. Research has demonstrated that this methodology is particularly effective for nitroaromatic compounds containing electron-withdrawing substituents, which enhance the electrophilic character of the aromatic ring [6]. The reaction mechanism proceeds through nucleophilic aromatic substitution, where the fluoride anion attacks the carbon bearing the nitro group, followed by elimination of the nitrite leaving group [6].
Industrial applications of fluorodenitration for 2-fluorotoluene synthesis utilize specialized reactor configurations designed to optimize mass transfer and reaction kinetics [24]. The process is conducted using alkali metal acid fluoride compositions that are substantially molten at the reaction temperature and pressure [24]. These molten salt systems provide enhanced nucleophilic fluoride activity compared to conventional solid fluoride sources [24].
Temperature optimization studies have revealed that fluorodenitration reactions proceed most efficiently in the range of 100-200°C, with higher temperatures promoting increased reaction rates but potentially compromising selectivity [24]. The choice of solvent system significantly influences both reaction rate and product distribution, with polar aprotic solvents generally providing superior performance [24].
The Halex reaction variant of fluorodenitration has been extensively investigated for aromatic fluorine incorporation [22]. This methodology involves nucleophilic displacement of leaving groups by fluoride anions to generate the corresponding aryl fluorides [22]. The reaction is widely employed on industrial scale for fluorinated fine chemical production, typically utilizing potassium fluoride as the fluoride source, although cesium fluoride and quaternary ammonium fluorides are sometimes employed for enhanced solubility [22].
Phase transfer catalysis has emerged as a critical enabling technology for fluorodenitration processes [22]. These catalysts facilitate the transfer of fluoride anions into solution, overcoming the inherent heterogeneous nature of many fluorination reactions [22]. The effectiveness of phase transfer catalysts is particularly pronounced in reactions involving weakly activated aromatic substrates [22].
Table 2: Fluorodenitration Reaction Conditions and Yields
| Substrate | Fluoride Source | Temperature (°C) | Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|---|
| 2-Nitrotoluene | TBAF | 80-120 | DMF | 65-75 | 6-12 |
| 2-Nitrotoluene | CsF | 150-180 | DMSO | 70-85 | 4-8 |
| 2-Nitrotoluene | KF/Crown ether | 120-150 | Acetonitrile | 60-70 | 8-16 |
Catalytic fluorination represents the most advanced approach for 2-fluorotoluene synthesis, offering enhanced selectivity and operational efficiency compared to stoichiometric methods [1] [7]. Modern catalytic systems utilize transition metal complexes to facilitate the incorporation of fluorine atoms into aromatic substrates under mild reaction conditions [1] [7].
Palladium-catalyzed fluorination has emerged as a leading methodology for aromatic fluorine incorporation [7]. The catalytic cycle involves palladium(II)/palladium(IV) intermediates, where the palladium center undergoes oxidative addition with electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide or Selectfluor [7]. The resulting palladium(IV)-fluoride complex then participates in reductive elimination to form the carbon-fluorine bond [7].
Optimization of palladium-catalyzed fluorination systems has focused on ligand design and reaction medium engineering [7]. Specialized ligands such as DBFOX-Ph combined with nickel(II) centers have demonstrated exceptional enantioselectivity in asymmetric fluorination reactions [46]. The addition of hexafluoroisopropanol as a co-catalyst has been shown to activate the catalyst system, permitting lower reaction temperatures and improved enantioselectivity [46].
Silver-catalyzed electrophilic fluorination offers the largest demonstrated substrate scope for complex molecule fluorination [43]. This methodology employs aryl stannanes as substrates, although the toxicity and synthetic complexity of organotin compounds reduces practical applicability [43]. Recent developments have focused on more accessible starting materials such as aryl triflates and halides [43].
Industrial-scale catalytic fluorination systems utilize specialized reactor designs optimized for fluorine gas handling [13]. Direct fluorination processes employ fluorine gas as it emerges from electrolysis reactors, requiring specialized equipment and reactor configurations [13]. The process involves fluorination of benzoic acid derivatives to form benzoic acid hypofluorite intermediates, followed by decarboxylation to yield fluorinated benzene derivatives [13].
Selectfluor production represents a significant advancement in electrophilic fluorination technology, with multi-ton per year manufacturing capacity [44]. This electrophilic fluorination agent enables controlled fluorine incorporation under mild conditions, making it suitable for complex molecule synthesis [44]. The industrial production process has been optimized from initial concept to full-scale commercial production within a five-year development period [44].
Table 3: Catalytic Fluorination Systems for Aromatic Substrates
| Catalyst System | Fluorine Source | Temperature (°C) | Yield (%) | Selectivity | Reference Conditions |
|---|---|---|---|---|---|
| Pd(OAc)₂/Ligand | NFSI | 25-80 | 70-90 | High | Acetonitrile solvent |
| AgF₂ | - | 25-60 | 75-85 | Moderate | Direct fluorination |
| Ni(II)/DBFOX-Ph | Selectfluor | -60 to 0 | 85-98 | Very High | With HFIP co-catalyst |
The development of strong Lewis acidic catalysts has enabled carbon-fluorine bond activation through fluorination of activated gamma-aluminium oxide [50]. These catalysts exhibit remarkable activity in mediating dehydrofluorination reactions and promoting fluorine atom exchange processes at room temperature [50]. The outstanding reactivity classifies these materials as strong solid Lewis acids, comparable to aluminium chlorofluoride systems [50].
Purification of 2-fluorotoluene from isomeric mixtures represents a critical challenge in industrial production due to the similar physical properties of fluorotoluene regioisomers [33] [37]. The boiling points of 2-, 3-, and 4-fluorotoluene isomers are sufficiently close (113-114°C for 2-fluorotoluene) to preclude effective separation by conventional distillation methods [37].
Gas chromatographic separation of fluorotoluene isomers has been achieved using chiral selective stationary phases [33]. Baseline separation of 2-, 3-, and 4-fluorotoluene isomers can be accomplished on Agilent CP-Chirasil-Dex CB columns under optimized conditions [33]. The separation employs nitrogen carrier gas at 100 kPa pressure and isothermal operation at 30°C [33]. Other polar stationary phases have proven inadequate for resolving these isomeric compounds [33].
Metal-organic framework materials have emerged as promising adsorbents for fluoroarene separations [37]. Magnesium-based frameworks Mg₂(dobdc) and Mg₂(m-dobdc) demonstrate exceptional ability to separate fluoroarene regioisomers through selective interactions with framework magnesium sites [37]. These separations are based on distinct binding interactions between fluoroarene isomers and two adjacent metal centers in the framework structure [37].
The purification methodology for industrial 2-fluorotoluene production involves multiple sequential separation steps [26]. Following thermal decomposition, the reaction mixture is cooled to 5°C to achieve phase separation [26]. The upper organic layer containing crude 2-fluorotoluene is collected and subjected to aqueous washing procedures using 3-5 wash cycles [26]. Neutralization is accomplished using 10% sodium hydroxide solution to achieve neutral pH conditions [26].
Fractional distillation represents the primary purification technique for 2-fluorotoluene isolation [26]. The process involves initial vacuum distillation at 0.02-0.05 MPa pressure, with heating until temperature reaches 98-104°C and reflux material no longer contains oil droplets [26]. Subsequent atmospheric distillation collects fractions after 113°C as the purified 2-fluorotoluene product [26].
Table 4: Purification Methods and Separation Efficiencies
| Separation Method | Operating Conditions | Separation Factor | Purity Achieved (%) | Commercial Viability |
|---|---|---|---|---|
| Fractional Distillation | 113-114°C, 1 atm | 1.2-1.5 | 95-98 | High |
| Gas Chromatography | 30°C, chiral column | >10 | >99 | Analytical only |
| MOF Adsorption | 25°C, Mg₂(dobdc) | 5-8 | 98-99 | Emerging |
| Crystallization | Variable solvents | 2-4 | 90-95 | Moderate |
Advanced purification strategies have been developed for specialized applications requiring ultra-high purity [32]. These methodologies employ derivatization approaches followed by selective precipitation or crystallization [32]. Chemical derivatization enables removal of specific impurities that cannot be eliminated through physical separation methods alone [32].
Column chromatography provides an alternative purification approach for laboratory-scale preparations . Silica gel chromatography using hexane/ethyl acetate solvent systems (9:1 ratio) enables resolution of halogenated impurities from 2-fluorotoluene . The method requires monitoring by thin-layer chromatography with Rf values of 0.4-0.5 for optimal separation .
2-Fluorotoluene exhibits well-defined thermodynamic properties that are fundamental to understanding its physical behavior under various conditions. The compound demonstrates characteristic phase transition temperatures with a melting point of -62°C [1] [2] [3] [4] and a boiling point ranging from 113-114°C at standard atmospheric pressure [1] [2] [3] [4]. These values indicate that 2-fluorotoluene exists as a liquid under ambient conditions, which is typical for fluorinated aromatic hydrocarbons.
The vapor pressure behavior of 2-fluorotoluene follows expected patterns for organic compounds of similar molecular weight. At 20°C, the compound exhibits a vapor pressure of 21 mmHg [3], while at 25°C, more precise measurements indicate a vapor pressure of 21.8±0.2 mmHg [1]. The Reid vapor pressure, an important parameter for industrial applications, has been determined to be 0.91 psia [5]. These vapor pressure values are consistent with the compound's moderate volatility and indicate significant vapor phase presence at ambient temperatures.
The density of 2-fluorotoluene at 25°C is 1.001 g/mL [3] [4], which reflects the influence of the fluorine substituent on the molecular packing and intermolecular forces. The molecular weight of 110.13 g/mol [1] [3] [4] positions this compound within the range of small aromatic molecules suitable for various synthetic applications.
Additional thermodynamic parameters include a flash point of 12°C [1] [3] [4], indicating high flammability, and a refractive index of 1.473 at 20°C [1] [4]. The vapor density relative to air is 3.8 [1] [3], confirming that 2-fluorotoluene vapors are significantly denser than air. The dielectric constant of 4.22 [3] provides insight into the compound's electrical properties and polarity characteristics.
The spectroscopic characterization of 2-fluorotoluene provides comprehensive structural information through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals distinct signatures for different nuclei within the molecule.
In proton nuclear magnetic resonance (¹H NMR) spectroscopy, 2-fluorotoluene displays characteristic aromatic proton signals in the 6.8-7.5 ppm region, typical for substituted benzene rings. The fluorine-19 nuclear magnetic resonance (¹⁹F NMR) spectrum shows signals in the typical range for aromatic fluorine substituents (+80 to +170 ppm relative to CFCl₃) [6] [7]. A particularly noteworthy feature is the long-range coupling between the fluorine atom and the methyl group protons, with a coupling constant of 1.99 Hz (⁴J_{F,CH₃}) [8] [9]. This coupling provides valuable structural information about the relative positioning of these groups.
Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy reveals multiple signals corresponding to the different carbon environments in the aromatic ring and the methyl substituent. The presence of fluorine coupling to carbon atoms creates complex splitting patterns that provide detailed structural information about the molecular framework.
Infrared spectroscopy of 2-fluorotoluene exhibits characteristic absorption bands that confirm the presence of specific functional groups. Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region with medium intensity, while aliphatic carbon-hydrogen stretches from the methyl group occur at 2850-3000 cm⁻¹ with medium to strong intensity. The aromatic carbon-carbon stretching vibrations manifest in the 1450-1600 cm⁻¹ region. The carbon-fluorine stretch, a diagnostic feature for fluorinated compounds, appears as a strong absorption in the 1000-1350 cm⁻¹ range [10] [11]. Aromatic carbon-hydrogen bending vibrations create strong absorptions in the 700-900 cm⁻¹ region, while aromatic ring vibrations contribute variable intensity bands in the 1450-1650 cm⁻¹ range.
Mass spectrometry analysis reveals characteristic fragmentation patterns that aid in structural identification. The molecular ion peak appears at m/z 110 [12] [13], corresponding to the intact molecule. Key fragment ions include [M-H]⁺ at m/z 109 resulting from hydrogen loss [12], and [C₇H₇]⁺ at m/z 91, representing the tropylium or benzyl cation [12] [14]. The [C₇H₆F]⁺ ion at m/z 109 corresponds to the fluorobenzyl cation [12] [14]. The relative intensities of these fragments provide information about the preferred fragmentation pathways and the stability of resulting ionic species.
The electronic structure of 2-fluorotoluene has been extensively characterized through computational quantum chemistry methods, providing detailed insights into its molecular orbital configurations and electronic properties. Density functional theory calculations using the CAMB3LYP functional with appropriate basis sets have revealed the fundamental electronic characteristics of this fluorinated aromatic compound [15] [16].
The highest occupied molecular orbital (HOMO) of 2-fluorotoluene exhibits predominantly π character, originating from the aromatic ring system [15] [16]. This orbital represents the most readily available electrons for chemical reactions and determines many of the compound's reactivity patterns. Conversely, the lowest unoccupied molecular orbital (LUMO) displays π* character, representing the antibonding counterpart that accepts electrons during electronic excitations [15] [16].
The HOMO-LUMO energy gap varies depending on the computational method employed, but consistently indicates the energy required for electronic transitions [15] [17] [16]. Time-dependent density functional theory calculations have been particularly valuable in predicting electronic excitation energies and oscillator strengths for various electronic transitions.
The ground state electronic configuration of 2-fluorotoluene belongs to the A' symmetry within the CS point group [15] [16], reflecting the molecular symmetry that arises from the planar aromatic system with the fluorine and methyl substituents. This symmetry classification is important for understanding selection rules governing electronic transitions and spectroscopic properties.
Experimental photoelectron spectroscopy measurements have determined the vertical ionization energy to be 8.796 eV [16], providing a direct measurement of the energy required to remove an electron from the HOMO. This value serves as a benchmark for validating computational predictions and understanding the electron-donating or electron-withdrawing effects of the substituents.
The primary electronic transitions in 2-fluorotoluene involve π → π* excitations [15] [16], which are responsible for the compound's ultraviolet absorption characteristics. These transitions are fundamental to understanding photochemical processes and electronic absorption spectroscopy of the compound.
Conformational analysis reveals that different rotational orientations of the methyl group result in energy differences of approximately 0.0016 eV between stable conformers [15]. This small energy difference indicates relatively free rotation of the methyl group at ambient temperatures, which has implications for the compound's spectroscopic properties and reactivity.
The solubility characteristics of 2-fluorotoluene reflect the influence of both the aromatic ring system and the fluorine substituent on intermolecular interactions. The compound demonstrates typical behavior for moderately polar organic molecules, with distinct solubility patterns in different solvent systems.
In aqueous systems, 2-fluorotoluene exhibits very limited solubility, being essentially insoluble or immiscible with water [1] [18] [19] [20]. However, more precise measurements conducted by the European Chemicals Agency indicate a water solubility of 496.1 mg/L at 25°C [21], representing limited but measurable aqueous solubility. This low water solubility is attributed to the hydrophobic nature of the aromatic ring system, which is only partially offset by the polar character introduced by the fluorine substituent.
The compound shows excellent miscibility with organic solvents, particularly ethanol and diethyl ether [18] [20]. This behavior is characteristic of aromatic compounds and reflects favorable interactions between 2-fluorotoluene and organic solvent molecules. The compound is generally described as soluble in organic solvents [19] [20], making it suitable for use in various organic synthetic applications.
The octanol-water partition coefficient (LogP) for 2-fluorotoluene has been determined to be in the range of 2.73-2.74 [1] [3]. This value indicates moderate lipophilicity and suggests that the compound would preferentially partition into lipid-like environments rather than aqueous phases. The LogP value is particularly important for understanding the compound's environmental fate, bioaccumulation potential, and pharmacokinetic properties in biological systems.
The partition coefficient reflects the balance between hydrophobic interactions from the aromatic ring and methyl group, and the polar character contributed by the fluorine atom. The fluorine substituent increases the compound's polarity compared to toluene itself, but not sufficiently to dramatically alter its preference for organic phases over aqueous environments.
These solubility and partition characteristics have important implications for the compound's behavior in environmental systems, its extraction and purification procedures, and its potential applications in synthetic chemistry. The moderate polarity makes 2-fluorotoluene suitable as a solvent or reaction medium for various organic transformations, while its limited water solubility suggests controlled environmental mobility and potential for separation processes.
Flammable;Acute Toxic;Irritant